molecular formula C14H18N4O3 B5977259 {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester

{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester

Cat. No.: B5977259
M. Wt: 290.32 g/mol
InChI Key: NYYFSVWVBVUYGU-UHFFFAOYSA-N
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Description

{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester is a triazole-based acetic acid ester derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenylamino-methyl group at position 5 and an acetic acid ethyl ester moiety at position 2. Its synthesis typically involves multi-step reactions, such as condensation of triazole intermediates with ethyl bromoacetate under basic conditions, as observed in analogous compounds .

Properties

IUPAC Name

ethyl 2-[5-[(3-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-3-21-14(19)8-12-16-13(18-17-12)9-15-10-5-4-6-11(7-10)20-2/h4-7,15H,3,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYFSVWVBVUYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)CNC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester typically involves a multi-step process. The starting materials often include 3-methoxyaniline and ethyl bromoacetate, which undergo a series of reactions including nucleophilic substitution, cyclization, and esterification. The reaction conditions may involve the use of solvents like ethanol or methanol, and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve optimizing reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

{5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogues differ primarily in substituents on the triazole ring, phenyl group modifications, or ester functionalization. Key examples include:

Compound Name Substituent Variations Key References
[5-Phenylamino-[1,3,4]thiadiazol-2-yl]methyl-5-oxo-[1,2,4]triazole Replacement of triazole with thiadiazole; absence of methoxy group
Ethyl 2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetate (V(a)) Thiazolotriazole core; thioether linkage instead of methylene bridge
DAS734 ([5-(4-Chlorophenyl)-1-isopropyl-1H-[1,2,4]triazol-3-yl]-acetic acid) Chlorophenyl substituent; carboxylic acid instead of ester
Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate Extended hydrophobic side chain; sulfanyl group

Key Observations :

  • Ester vs. Acid : The ethyl ester group improves cell permeability relative to the carboxylic acid in DAS734, which may favor herbicidal activity in the latter .
  • Core Heterocycle : Thiadiazole and thiazolotriazole analogues exhibit altered electronic properties and bioactivity profiles due to sulfur incorporation .

Example :

  • Target Compound Synthesis: Likely follows a route similar to and : Step 1: Formation of 5-[(3-methoxy-phenylamino)-methyl]-2H-[1,2,4]triazole. Step 2: Alkylation with ethyl bromoacetate in the presence of K₂CO₃ .
Table: Comparative Physicochemical Data
Property Target Compound DAS734 Compound V(a)
Molecular Weight ~349.4 g/mol (estimated) 293.7 g/mol 345.4 g/mol
Solubility Moderate (polar aprotic solvents) Low (carboxylic acid) Low (hydrophobic core)
LogP ~2.5 (estimated) 1.8 3.1

Stability and Reactivity

  • Ester Hydrolysis : The ethyl ester group is prone to hydrolysis under alkaline conditions, forming the corresponding carboxylic acid .
  • Methoxy Group Stability : Electron-donating methoxy groups enhance oxidative stability compared to electron-withdrawing substituents (e.g., chloro) .

Biological Activity

The compound {5-[(3-Methoxy-phenylamino)-methyl]-2H-[1,2,4]triazol-3-yl}-acetic acid ethyl ester is a member of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article focuses on the biological activity of this specific compound, summarizing its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of triazole derivatives typically involves the reaction of azoles with various functional groups. The compound can be synthesized through a multi-step process that includes the formation of the triazole ring followed by acylation and esterification. Analytical techniques such as NMR and X-ray crystallography are employed to confirm the structure.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 1.1 μM to 4.24 μM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines . The mechanism often involves the inhibition of thymidylate synthase, which is crucial for DNA synthesis.

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties. In vitro studies reveal that some derivatives effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The efficacy is often linked to the ability of these compounds to disrupt bacterial cell wall synthesis.

The biological activity is largely attributed to the ability of triazoles to interact with specific enzymes or receptors within cells. Molecular docking studies suggest that these compounds bind effectively to targets such as thymidylate synthase and bacterial enzymes involved in cell wall biosynthesis .

Case Studies

  • Anticancer Study : A study evaluated a series of triazole derivatives against various cancer cell lines. The compound this compound was found to exhibit promising cytotoxicity with an IC50 value comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial activity, the compound demonstrated significant inhibition against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerMCF-71.1
AnticancerHepG21.4
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Q & A

Q. Basic Structural Confirmation :

  • IR Spectroscopy : Validates functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H NMR : Key signals include the ethyl ester quartet (δ 4.1–4.3 ppm) and methoxyphenyl singlet (δ 3.8 ppm) .
  • Elemental Analysis : Confirms C, H, N, and S composition within ±0.3% deviation .

Advanced Purity Analysis :
High-resolution mass spectrometry (HRMS) and HPLC with UV detection (λ = 254 nm) are critical for identifying trace impurities. For example, highlights GC–MS for detecting byproducts like cyanoacetic ester (m/z 113) .

How do substituents on the triazole ring and phenyl group influence the compound’s biological activity?

Basic Structure-Activity Relationship (SAR) :
Methoxy groups on the phenyl ring enhance antimicrobial activity by increasing lipophilicity and membrane penetration . Esterification of the acetic acid moiety prolongs biological action by reducing ionization at physiological pH .

Advanced SAR Insights :
Substituting the methoxy group with electron-withdrawing groups (e.g., nitro) may reduce antifungal efficacy but improve enzyme inhibition. shows that triazole-thiadiazole hybrids with ethoxy linkages exhibit unique CCR5 receptor antagonism, suggesting divergent therapeutic applications .

What computational methods are used to predict the acute toxicity and pharmacokinetic properties of this compound?

Basic Toxicity Screening :
QSAR models and tools like ProTox-II predict acute oral toxicity (e.g., LD₅₀ values) based on structural descriptors. reports low predicted toxicity (LD₅₀ > 2000 mg/kg) for similar triazole esters, aligning with their potential as drug candidates .

Advanced ADME Profiling :
Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450 enzymes. Free-energy perturbation (FEP) calculations can optimize substituents to reduce metabolic degradation .

How can contradictory biological activity data across studies be resolved?

Case Example :
Discrepancies in antimicrobial efficacy may arise from variations in assay conditions (e.g., broth microdilution vs. agar diffusion). and emphasize standardizing protocols (CLSI guidelines) and using control strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .

Advanced Resolution :
Meta-analysis of dose-response curves and Hill coefficients helps distinguish true activity differences from experimental noise. Synchrotron-based crystallography (via SHELX ) can resolve structural ambiguities affecting bioactivity .

What strategies are effective for scaling up synthesis while maintaining reproducibility?

Basic Scale-Up :
Batch reactors with controlled temperature (±1°C) and automated reagent addition minimize variability. highlights continuous-flow systems for triazole derivatives, achieving >85% yield at 100 g scale .

Advanced Process Control :
In-line PAT (Process Analytical Technology) tools, such as FTIR and Raman spectroscopy, enable real-time monitoring of intermediate formation .

How does the compound’s reactivity in ester hydrolysis or nucleophilic substitution impact its stability in biological systems?

Basic Stability Analysis :
The ethyl ester group hydrolyzes slowly in plasma (t₁/₂ ~ 8–12 h), releasing the free acid, which may enhance renal clearance. details hydrolysis kinetics under acidic (pH 2) vs. alkaline (pH 9) conditions .

Advanced Modification :
Prodrug strategies (e.g., pivaloyloxymethyl esters) can delay hydrolysis and improve oral bioavailability .

What crystallographic techniques are recommended for resolving the compound’s 3D structure?

Basic Crystallography :
Single-crystal X-ray diffraction (SHELXL ) confirms bond lengths and angles. notes SHELX’s robustness for small-molecule refinement, even with twinned data .

Advanced Applications :
For polymorph screening, synchrotron radiation (λ = 0.7–1.0 Å) identifies subtle packing differences affecting solubility .

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